N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O4S/c1-12-4-7-18(28-3)19(10-12)30(26,27)24-9-8-15-13(2)25-17-6-5-14(11-16(15)17)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCXULWXSIXDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorodifluoromethoxy group. The final step involves the sulfonation of the benzene ring and the coupling of the indole derivative with the sulfonamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Indole Core Modifications
- Compound A vs. Compound 58/31 : While Compound A retains a 2-methylindole core, Compounds 58 and 31 incorporate 4-chlorobenzoyl and acetamide groups, respectively. The chlorodifluoromethoxy group in Compound A may enhance electronegativity and membrane permeability compared to simpler methoxy or chloro substituents .
Sulfonamide Moieties
- Compound A ’s 2-methoxy-5-methylbenzene-sulfonamide contrasts with Compound 31 ’s trifluoromethylphenyl group, which increases steric bulk and electron-withdrawing effects, likely altering COX-2 binding affinity .
- Compound C ’s isopropyl group on the benzene ring may enhance solubility but reduce target specificity compared to Compound A’s methyl group .
Pharmacological Considerations
- Hydrogen Bonding : The chlorodifluoromethoxy group in Compound A increases hydrogen bond acceptor count (7 vs. 5–6 in others), possibly enhancing target engagement .
Biological Activity
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. This article will explore its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Compound Overview
The compound has the molecular formula and a molecular weight of approximately 441.93 g/mol. Its structure includes a sulfonamide group and an indole moiety, which are critical for its biological activity. The presence of chlorodifluoromethoxy and various alkyl groups enhances its solubility and selectivity as a therapeutic agent .
Inhibition of Cyclin-dependent Kinase 2 (CDK2)
Research indicates that this compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for anticancer therapies .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The combination of the indole core and the sulfonamide group is significant for enhancing its pharmacological properties.
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Indole Core | Contains nitrogen heterocycles | Anticancer activity |
| Sulfonamide Group | Enhances solubility and bioactivity | Antimicrobial properties |
| Chlorodifluoromethoxy | Increases selectivity for targets | Potentially enhances anticancer efficacy |
Anticancer Studies
A study evaluated the compound's effectiveness against various cancer cell lines. It demonstrated significant cytotoxicity against human non-small cell lung cancer cells (A549), with an IC50 value indicating potent antiproliferative effects . The mechanism involved apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Studies
While specific data on this compound's antimicrobial activity are sparse, related sulfonamides have shown varying degrees of effectiveness against bacterial strains. For instance, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest potential for further development in antimicrobial therapies .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain low temperatures (-10°C to 0°C) during sulfonamide coupling to minimize side reactions.
- Catalyst Screening : Use Pd(PPh₃)₄ for indole alkylation to enhance regioselectivity.
- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) or preparative HPLC for final product isolation .
What advanced spectroscopic and analytical techniques are recommended for structural confirmation?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and indole NH (δ ~10.2 ppm) signals.
- 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity between the ethyl linker and indole/sulfonamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₁ClF₂N₂O₃S) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry if single crystals are obtainable .
What in vitro assays are suitable for evaluating the compound's pharmacological potential?
Basic Research Question
- Enzyme Inhibition Assays :
- Cell Viability Assays :
How does the chloro-difluoromethoxy group influence bioactivity compared to analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Enhanced Metabolic Stability : The CF₂Cl group reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 mins vs. <60 mins for non-fluorinated analogs) .
- Increased Lipophilicity : LogP increases by ~0.5 units compared to methoxy-substituted analogs, improving membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
- Target Selectivity : The CF₂Cl group confers 10-fold higher selectivity for COX-2 over COX-1 (IC₅₀ ratio: 0.1 vs. 1.2 for non-halogenated analogs) .
What methodologies assess the compound's pharmacokinetic (ADME) properties?
Advanced Research Question
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 .
- Metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS over 60 mins .
- Excretion : Radiolabeled compound (¹⁴C) administered to rodents; collect urine/feces over 72 hours .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .
- Orthogonal Assays : Validate COX-2 inhibition using both fluorometric (PGH₂ conversion) and ELISA (PGE₂ quantification) methods .
- Dose-Response Curves : Re-evaluate IC₅₀ values across a 10,000-fold concentration range (1 nM–100 µM) to identify non-specific effects .
What strategies identify molecular targets for this compound?
Advanced Research Question
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for MS identification .
- Computational Docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina; prioritize targets with docking scores < -8.0 kcal/mol .
What in vitro models assess the compound's toxicology profile?
Basic Research Question
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .
- Genotoxicity : Conduct Ames test (TA98 and TA100 strains) with/without metabolic activation .
How can solubility challenges be addressed during formulation?
Advanced Research Question
- Co-Solvents : Use 20% PEG-400 in saline to achieve >1 mg/mL solubility .
- Prodrug Design : Synthesize phosphate ester derivatives of the sulfonamide group to enhance aqueous solubility .
What protocols ensure reproducibility in biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
